molecular formula C18H18FN5O3S B12157680 2-[4-amino-5-(3,4-dimethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2-fluorophenyl) acetamide

2-[4-amino-5-(3,4-dimethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2-fluorophenyl) acetamide

Cat. No.: B12157680
M. Wt: 403.4 g/mol
InChI Key: ZZADEKMMLSOESU-UHFFFAOYSA-N
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Description

2-[4-amino-5-(3,4-dimethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2-fluorophenyl) acetamide is a complex organic compound featuring a triazole ring, a dimethoxyphenyl group, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-amino-5-(3,4-dimethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2-fluorophenyl) acetamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.

    Attachment of the Dimethoxyphenyl Group: This step often involves a nucleophilic substitution reaction where the triazole ring is reacted with a dimethoxyphenyl halide in the presence of a base.

    Thioether Formation:

    Acetamide Formation: The final step involves the acylation of the amine group with a fluorophenyl acetic acid derivative under conditions such as the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or the triazole ring, potentially leading to the formation of amines or other reduced derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Amines: From reduction reactions.

    Halogenated or Nitrated Derivatives: From substitution reactions.

Scientific Research Applications

Chemistry

The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activity.

Biology

In biological research, it serves as a probe to study enzyme interactions and receptor binding due to its complex structure and functional groups.

Medicine

The compound is investigated for its potential as a pharmaceutical agent, particularly in the treatment of diseases where modulation of enzyme activity or receptor binding is beneficial.

Industry

In the industrial sector, it can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-[4-amino-5-(3,4-dimethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2-fluorophenyl) acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and the dimethoxyphenyl group are crucial for binding to these targets, while the fluorophenyl group enhances the compound’s stability and bioavailability. The pathways involved often include inhibition or activation of enzymatic activity, leading to downstream effects on cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • **2-[4-amino-5-(3,4-dimethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2-chlorophenyl) acetamide
  • **2-[4-amino-5-(3,4-dimethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2-bromophenyl) acetamide

Uniqueness

Compared to similar compounds, 2-[4-amino-5-(3,4-dimethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2-fluorophenyl) acetamide is unique due to the presence of the fluorine atom, which can significantly alter its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). The fluorine atom can also enhance the compound’s binding affinity to its molecular targets, making it a more potent agent in its applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C18H18FN5O3S

Molecular Weight

403.4 g/mol

IUPAC Name

2-[[4-amino-5-(3,4-dimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-fluorophenyl)acetamide

InChI

InChI=1S/C18H18FN5O3S/c1-26-14-8-7-11(9-15(14)27-2)17-22-23-18(24(17)20)28-10-16(25)21-13-6-4-3-5-12(13)19/h3-9H,10,20H2,1-2H3,(H,21,25)

InChI Key

ZZADEKMMLSOESU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN=C(N2N)SCC(=O)NC3=CC=CC=C3F)OC

Origin of Product

United States

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